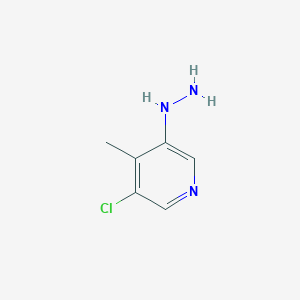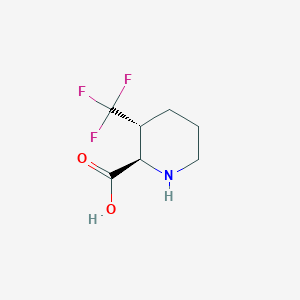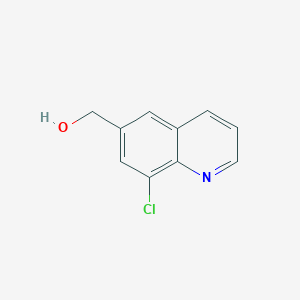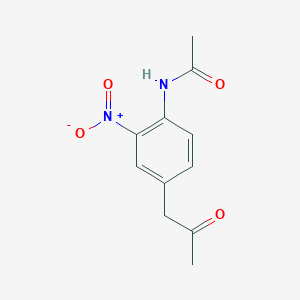
3-Chloro-5-hydrazinyl-4-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-hydrazinyl-4-methylpyridine is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a hydrazinyl group at the fifth position, and a methyl group at the fourth position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-hydrazinyl-4-methylpyridine typically involves the chlorination of 4-methylpyridine followed by the introduction of the hydrazinyl group. One common method includes:
Chlorination: 4-methylpyridine is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the third position.
Hydrazinylation: The chlorinated intermediate is then treated with hydrazine hydrate (N2H4·H2O) under controlled conditions to introduce the hydrazinyl group at the fifth position
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large-scale reactors for the chlorination step to ensure uniformity and efficiency.
Hydrazinylation in Continuous Flow Systems: Employing continuous flow reactors for the hydrazinylation step to enhance reaction control and yield
化学反応の分析
Types of Reactions
3-Chloro-5-hydrazinyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkoxides (RO-) are employed under appropriate conditions
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
科学的研究の応用
3-Chloro-5-hydrazinyl-4-methylpyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It serves as a precursor for the synthesis of dyes, agrochemicals, and other industrially relevant compounds
作用機序
The mechanism of action of 3-Chloro-5-hydrazinyl-4-methylpyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .
類似化合物との比較
Similar Compounds
3-Chloro-4-methylpyridine: Lacks the hydrazinyl group, making it less reactive in certain biological contexts.
5-Hydrazinyl-4-methylpyridine:
3-Chloro-5-amino-4-methylpyridine: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and applications
Uniqueness
3-Chloro-5-hydrazinyl-4-methylpyridine is unique due to the presence of both chlorine and hydrazinyl groups, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and industrial processes .
特性
分子式 |
C6H8ClN3 |
|---|---|
分子量 |
157.60 g/mol |
IUPAC名 |
(5-chloro-4-methylpyridin-3-yl)hydrazine |
InChI |
InChI=1S/C6H8ClN3/c1-4-5(7)2-9-3-6(4)10-8/h2-3,10H,8H2,1H3 |
InChIキー |
WDLKFECXCJOAEA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11716087.png)
![5-iodo-3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11716091.png)

![(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11716102.png)
![(2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11716112.png)


![N-{2,2,2-Trichloro-1-[3-(2,4-dimethyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11716129.png)

![(2Z)-2-[(2E)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-5-phenyl-1,3-thiazolidin-4-one](/img/structure/B11716165.png)

![11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione](/img/structure/B11716171.png)
